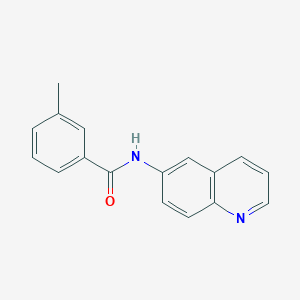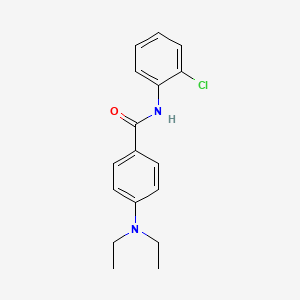![molecular formula C12H17N3O4S B5594967 5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5594967.png)
5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrimidinone derivatives are often synthesized through multi-component reactions or specific substitution reactions. For example, Darehkordi and Ghazi (2015) utilized a tri-component reaction involving ethyl acetoacetate, aldehydes, and thiourea in the presence of a catalyst for the synthesis of dihydropyrimidinone derivatives, highlighting the efficiency of ultrasonic-assisted synthesis in producing high yields under mild conditions (Darehkordi & Ghazi, 2015). Similarly, Lei et al. (2017) developed a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, an important intermediate for inhibiting specific biological activities, through condensation, chlorination, and nucleophilic substitution steps (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives can be elucidated using X-ray crystallography and spectroscopic methods. Attia et al. (2014) reported the synthesis and single crystal X-ray structure of a pyrimidinone compound, confirming its molecular structure and providing insight into its antimicrobial activity (Attia et al., 2014).
Chemical Reactions and Properties
Pyrimidinone derivatives can undergo various chemical reactions, including alkylation, cyclization, and nucleophilic substitution, to produce a wide range of compounds with diverse chemical properties. Voskressensky et al. (2015) explored the reactivity of tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3Н)-ones with acetylenedicarboxylate ester and other reagents, forming compounds with potential for further chemical modifications (Voskressensky et al., 2015).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, such as solubility, melting points, and crystalline structure, can significantly influence their applicability in various fields. These properties are often determined through experimental measurements and are crucial for the compound's handling and formulation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the functional applicability of pyrimidinone derivatives. Studies such as those by Severina et al. (2019) on the anticonvulsant activity of pyrimidinone derivatives provide insights into their biological interactions and potential therapeutic uses (Severina et al., 2019).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
5-Ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive sites and structural versatility. Research has explored its utility in forming novel compounds with potential anti-inflammatory, analgesic, and COX inhibitor activities. For instance, derivatives synthesized from related structures demonstrated significant COX-2 selectivity, showcasing the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Complex Formation and Protein Binding
Studies involving pyrimidinone derivatives, including compounds structurally similar to 5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone, have examined their ability to form stable complexes with metals, demonstrating significant applications in biochemistry and pharmacology. For example, a novel V(IV)O-pyrimidinone complex showed promising results in solution speciation and human serum protein binding, indicating potential for medical imaging and therapeutic applications (Gonçalves et al., 2013).
Reactions and Structural Transformations
The chemical reactivity of pyrimidinone compounds, similar to 5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone, allows for diverse reactions leading to novel heterocyclic structures. Research into thiazolino[3,2‐a]pyrimidine derivatives, for instance, has revealed unique reaction pathways and structural transformations, contributing to the synthesis of complex molecules with potential pharmaceutical applications (Campaigne, Folting, Huffman, & Selby, 1981).
Potential PET Imaging Agents
The synthesis of radiolabeled compounds using pyrimidinone derivatives highlights their potential in developing PET imaging agents for neurological diseases. A study synthesizing [11C]HG-10-102-01, a compound designed for imaging LRRK2 enzyme activity in Parkinson's disease, showcases the broader applicability of pyrimidinone derivatives in biomedical research and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Propriétés
IUPAC Name |
5-ethyl-4-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-8-10(17)13-12(14-11(8)18)20-7-9(16)15-3-5-19-6-4-15/h2-7H2,1H3,(H2,13,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNCXDSVLIBZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)
![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)



![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5594914.png)
![4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594932.png)


![4-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B5594973.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5594976.png)
![3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)